2,5-Dimethyl-4'-morpholinomethyl benzophenone
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Overview
Description
2,5-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. This compound is widely used in scientific research due to its unique structure, which enables diverse applications, including drug synthesis, photoinitiators, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2,5-Dimethyl-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,5-Dimethyl-4’-morpholinomethyl benzophenone has several scientific research applications:
Drug Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Photoinitiators: Utilized in polymer chemistry as a photoinitiator for the polymerization of monomers.
Polymer Chemistry: Employed in the development of new polymeric materials with specific properties.
Biochemical Applications: Benzophenone photophores, closely related to this compound, exhibit unique photochemical properties useful in biochemical applications such as proteome profiling and bioconjugation.
Environmental Applications: Used in water treatment methods to remove contaminants.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization processes. The compound can abstract hydrogen atoms from C-H bonds and form covalent C-C bonds, which are crucial in its applications in polymer chemistry and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholinomethyl group.
Michler’s Ketone: Similar structure but with different substituents on the benzene rings.
4-Morpholinomethylbenzophenone: Lacks the dimethyl groups on the benzene ring.
Uniqueness
2,5-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of both dimethyl groups and the morpholinomethyl group, which confer specific photochemical and chemical properties. These structural features enhance its effectiveness as a photoinitiator and its versatility in various chemical reactions.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIZPRXEMZZLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642637 |
Source
|
Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-08-6 |
Source
|
Record name | Methanone, (2,5-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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